molecular formula C8H15NO B13533152 4-Cyclobutylpyrrolidin-3-ol

4-Cyclobutylpyrrolidin-3-ol

Cat. No.: B13533152
M. Wt: 141.21 g/mol
InChI Key: NQKCGRRUROQNKH-UHFFFAOYSA-N
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Description

4-Cyclobutylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Subsequent functionalization steps introduce the cyclobutyl and hydroxyl groups under controlled conditions.

Industrial Production Methods

Industrial production of 4-Cyclobutylpyrrolidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclobutyl ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Cyclobutylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, influencing biological pathways and processes. Molecular docking studies have shown that the compound can interact with proteins involved in various cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the cyclobutyl and hydroxyl groups.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring.

    Prolinol: Features a hydroxyl group on a pyrrolidine ring but lacks the cyclobutyl group.

Uniqueness

4-Cyclobutylpyrrolidin-3-ol is unique due to the combination of the cyclobutyl and hydroxyl groups on the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-cyclobutylpyrrolidin-3-ol

InChI

InChI=1S/C8H15NO/c10-8-5-9-4-7(8)6-2-1-3-6/h6-10H,1-5H2

InChI Key

NQKCGRRUROQNKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CNCC2O

Origin of Product

United States

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